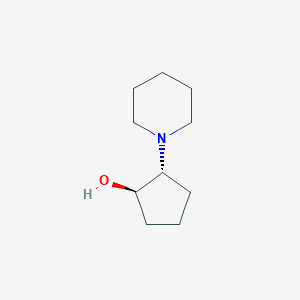

trans-2-Piperidin-1-ylcyclopentanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-piperidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-4-5-9(10)11-7-2-1-3-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEHWGWZIACGHM-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of trans-2-Piperidin-1-ylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a reliable and efficient method for the synthesis of trans-2-Piperidin-1-ylcyclopentanol. The described synthesis is based on the nucleophilic ring-opening of cyclopentene oxide with piperidine. This approach is widely utilized for the preparation of trans-1,2-amino alcohols due to its high stereoselectivity and operational simplicity.

Reaction Scheme

The synthesis proceeds via a single-step nucleophilic attack of piperidine on cyclopentene oxide. The reaction is typically carried out in a suitable solvent, and the trans stereochemistry of the product is a result of the backside attack of the amine on the epoxide ring, which follows an SN2 mechanism.

Technical Guide: trans-2-Piperidin-1-ylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound trans-2-Piperidin-1-ylcyclopentanol is not readily commercially available and does not have a registered CAS number at the time of this publication. This guide provides a comprehensive overview of its synthesis, characterization, and potential biological significance based on established chemical principles and data from analogous compounds.

Introduction

This compound is a vicinal amino alcohol derivative of cyclopentane. This class of compounds, characterized by a hydroxyl group and an amino group on adjacent carbon atoms in a trans configuration, serves as a valuable scaffold in medicinal chemistry. The incorporation of a piperidine ring, a common motif in many pharmaceuticals, suggests that this molecule may exhibit interesting biological activities. The piperidine moiety can influence a compound's lipophilicity, basicity, and ability to interact with biological targets, potentially enhancing its pharmacokinetic and pharmacodynamic properties.

This technical guide outlines a proposed synthetic route for this compound, detailed protocols for its purification and characterization, and a discussion of its potential biological applications based on the activities of structurally related molecules.

Chemical Information

| Property | Value |

| IUPAC Name | trans-2-(Piperidin-1-yl)cyclopentan-1-ol |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.26 g/mol |

| Canonical SMILES | C1CCC(N(C1)C2CCCC2O)CC1 |

| CAS Number | Not available |

Proposed Synthesis

The most direct and efficient synthetic route to this compound is the nucleophilic ring-opening of cyclopentene oxide with piperidine. This reaction is an SN2 type mechanism where the nitrogen atom of piperidine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of the trans product.

Overall Reaction:

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Cyclopentene oxide (1.0 eq)

-

Piperidine (1.2 eq)

-

Ethanol (as solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of cyclopentene oxide (1.0 eq) in ethanol, add piperidine (1.2 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Experimental Protocol for Purification

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Triethylamine

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, containing a small percentage of triethylamine (e.g., 1-2%) to prevent tailing of the amine on the acidic silica gel.

-

Collect the fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, cyclopentane ring protons, a methine proton adjacent to the hydroxyl group (CH-OH), and a methine proton adjacent to the piperidine nitrogen (CH-N). The coupling constants between the protons on C1 and C2 of the cyclopentane ring will be indicative of the trans configuration. |

| ¹³C NMR | Ten distinct carbon signals corresponding to the piperidine and cyclopentane rings. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield. |

| IR Spectroscopy | A broad absorption band in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching absorptions around 2850-3000 cm⁻¹, and a C-N stretching absorption around 1000-1200 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.26 g/mol ). Fragmentation patterns may include the loss of a hydroxyl group or cleavage of the cyclopentane or piperidine rings. |

Potential Biological Applications

While the specific biological activity of this compound has not been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

-

Antimicrobial Activity: Many piperidine derivatives have been shown to possess antibacterial and antifungal properties. The combination of the piperidine ring and the amino alcohol functionality could lead to compounds with antimicrobial efficacy.

-

Anticancer Activity: The piperidine scaffold is a key component in numerous anticancer drugs. Derivatives of 2-aminocyclopentanol have also been investigated for their potential as anticancer agents.

-

Neurological Activity: The piperidine nucleus is a common feature in many centrally acting drugs. The structural similarity to known neuromodulators suggests that this compound could be explored for its effects on the central nervous system.

Experimental and Logical Workflows

The following diagram illustrates the overall workflow from synthesis to characterization and potential biological screening of this compound.

Figure 2: Workflow for synthesis, purification, characterization, and screening.

Unveiling the Stereochemistry: A Technical Guide to the Structure Elucidaion of trans-2-Piperidin-1-ylcyclopentanol

For Immediate Release

[City, State] – In the intricate world of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This whitepaper provides an in-depth technical guide to the comprehensive structure elucidation of trans-2-Piperidin-1-ylcyclopentanol, a substituted amino alcohol with potential applications in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical spectroscopic and analytical techniques required to unambiguously confirm the compound's chemical identity and stereochemistry.

The structural confirmation of this compound relies on a synergistic application of modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a definitive assignment of the molecular architecture, including the relative orientation of the piperidinyl and hydroxyl substituents on the cyclopentane ring.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This data is foundational to the subsequent structural interpretation.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.15 | dt | 1H | 8.5, 4.2 | H-1 (CH-OH) |

| 2.88 | m | 1H | - | H-2 (CH-N) |

| 2.65 | m | 2H | - | H-2', H-6' (Piperidine, axial) |

| 2.40 | m | 2H | - | H-2', H-6' (Piperidine, equatorial) |

| 1.95 | m | 1H | - | H-5a (Cyclopentane) |

| 1.80 | m | 1H | - | H-3a (Cyclopentane) |

| 1.70 - 1.55 | m | 6H | - | H-3', H-4', H-5' (Piperidine) |

| 1.50 | m | 1H | - | H-4a (Cyclopentane) |

| 1.40 | m | 1H | - | H-4b (Cyclopentane) |

| 1.30 | m | 1H | - | H-3b (Cyclopentane) |

| 1.20 | m | 1H | - | H-5b (Cyclopentane) |

| - | br s | 1H | - | OH |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 75.8 | C-1 (CH-OH) |

| 68.2 | C-2 (CH-N) |

| 51.5 | C-2', C-6' (Piperidine) |

| 34.1 | C-5 (Cyclopentane) |

| 28.9 | C-3 (Cyclopentane) |

| 26.2 | C-4' (Piperidine) |

| 24.5 | C-3', C-5' (Piperidine) |

| 21.7 | C-4 (Cyclopentane) |

Table 3: IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H Stretch (Alcohol) |

| 2955, 2870 | Strong | C-H Stretch (Aliphatic) |

| 1450 | Medium | C-H Bend (Aliphatic) |

| 1105 | Strong | C-N Stretch (Amine) |

| 1080 | Strong | C-O Stretch (Secondary Alcohol) |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 170.1540 | 100 | [M+H]⁺ |

| 152.1434 | 85 | [M-OH]⁺ |

| 84.0813 | 60 | [Piperidine-H]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and adherence to best practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and establish the connectivity and stereochemical relationships between atoms.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

¹H NMR Protocol:

-

The spectrometer was tuned and shimmed on the prepared sample.

-

A standard one-pulse ¹H NMR spectrum was acquired with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

A total of 16 scans were co-added to improve the signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) was processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

-

Phase and baseline corrections were applied manually.

¹³C NMR Protocol:

-

A standard proton-decoupled ¹³C NMR spectrum was acquired with a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

A total of 1024 scans were co-added.

-

The FID was processed with an exponential line broadening of 1.0 Hz.

2D NMR (COSY & HSQC) Protocols:

-

COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed to establish ¹H-¹H correlations. 256 increments in the t1 dimension were collected, with 8 scans per increment.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment was performed to determine one-bond ¹H-¹³C correlations. 256 increments in the t1 dimension were collected, with 16 scans per increment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

The diamond crystal of the ATR accessory was cleaned with isopropanol and a background spectrum was collected.

-

A small amount of the neat this compound sample was placed directly onto the diamond crystal.

-

The sample was pressed against the crystal using the anvil.

-

The IR spectrum was recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum was baseline corrected and the peak positions were identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocol:

-

A solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.

-

The solution was infused into the ESI source at a flow rate of 5 µL/min.

-

The mass spectrometer was operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.

-

Data was acquired over a mass range of m/z 50-500.

-

The exact mass of the protonated molecular ion [M+H]⁺ was determined using an internal calibrant for mass accuracy.

Structure Elucidation Workflow

The logical progression from the initial sample to the final confirmed structure is a critical aspect of the elucidation process. The following diagram illustrates this workflow.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The comprehensive analysis of spectroscopic data from NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment for this compound. The ¹H NMR spectrum, particularly the coupling constants between H-1 and H-2, is critical in establishing the trans stereochemistry. The combination of these analytical techniques, underpinned by robust experimental protocols, represents the gold standard for molecular structure elucidation in modern chemical research. This guide serves as a detailed reference for scientists engaged in the synthesis and characterization of novel chemical entities.

In-Depth Technical Guide: Spectroscopic Data for trans-2-Piperidin-1-ylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of trans-2-Piperidin-1-ylcyclopentanol. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted spectroscopic data based on established principles and computational models. It also includes a detailed, generalized experimental protocol for the synthesis and subsequent spectroscopic analysis of this class of compounds, which is valuable for researchers aiming to prepare and characterize it.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard spectroscopic principles and computational algorithms, offering a reliable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH-O) | 3.8 - 4.2 | m | - |

| H2 (CH-N) | 2.8 - 3.2 | m | - |

| Cyclopentyl CH₂ | 1.4 - 2.0 | m | - |

| Piperidinyl α-CH₂ | 2.4 - 2.8 | m | - |

| Piperidinyl β,γ-CH₂ | 1.3 - 1.7 | m | - |

| OH | Variable (broad s) | s | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH-O) | 75 - 80 |

| C2 (CH-N) | 65 - 70 |

| Cyclopentyl C3, C5 | 28 - 35 |

| Cyclopentyl C4 | 20 - 25 |

| Piperidinyl α-C | 50 - 55 |

| Piperidinyl β-C | 25 - 30 |

| Piperidinyl γ-C | 23 - 28 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (secondary amine salt) | Stretching | 2200 - 3000 | Medium, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

| C-N | Stretching | 1020 - 1250 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 169 | [M]⁺ | Molecular Ion |

| 152 | [M-OH]⁺ | Loss of hydroxyl radical |

| 140 | [M-C₂H₅]⁺ | Alpha-cleavage at cyclopentyl ring |

| 98 | [C₅H₈N]⁺ | Cleavage of the cyclopentyl ring |

| 84 | [C₅H₁₀N]⁺ | Piperidine fragment |

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on the well-established method of epoxide ring-opening with an amine.

Synthesis of this compound

This synthesis proceeds via the nucleophilic attack of piperidine on cyclopentene oxide. The trans product is favored due to the Sₙ2 mechanism of the epoxide opening.

Materials:

-

Cyclopentene oxide

-

Piperidine

-

A protic solvent (e.g., ethanol or water)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation, if desired)

-

Sodium hydroxide (for neutralization)

Procedure:

-

In a round-bottom flask, dissolve cyclopentene oxide in an excess of piperidine. Alternatively, a suitable solvent like ethanol can be used.

-

The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to accelerate the reaction if necessary.

-

Upon completion, the excess piperidine and solvent are removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent, such as diethyl ether, and washed with water to remove any remaining piperidine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification of the this compound can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectral width should be set to cover the range of approximately 0-12 ppm.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to produce a prominent molecular ion peak.

-

Analysis: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

physical characteristics of trans-2-Piperidin-1-ylcyclopentanol

An In-depth Technical Guide to the Physical Characteristics and Synthesis of trans-2-Piperidin-1-ylcyclopentanol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known physical characteristics and a plausible synthetic route for this compound. Due to the limited availability of published data for this specific compound, this guide also includes a representative experimental protocol for its synthesis, based on established chemical principles for analogous compounds.

Physical and Chemical Properties

| Property | Value | Remarks |

| Molecular Formula | C₁₀H₁₉NO | Calculated |

| Molecular Weight | 169.26 g/mol | Calculated |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | Expected to be soluble in organic solvents. |

| pKa | Not Available | The piperidine nitrogen is basic. |

| Appearance | Not Available | Likely a solid or oil at room temperature. |

Plausible Synthesis: Experimental Protocol

The synthesis of this compound can be achieved via the nucleophilic ring-opening of cyclopentene oxide with piperidine. This reaction is a common and effective method for the preparation of trans-2-aminoalcohols.

Reaction Scheme:

Cyclopentene Oxide + Piperidine → this compound

Materials and Reagents:

-

Cyclopentene oxide

-

Piperidine

-

Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran)

-

Water

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Apparatus for reflux and distillation

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a solution of cyclopentene oxide in the chosen anhydrous solvent.

-

Addition of Piperidine: Piperidine is added dropwise to the stirred solution of cyclopentene oxide at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added to quench any unreacted starting material and to dissolve any salts. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

As a synthetic chemical compound, this compound does not have inherently defined signaling pathways. Its biological activity would need to be determined through screening and further research. The logical relationship in its synthesis is a direct nucleophilic attack of the amine on the epoxide.

Caption: Nucleophilic ring-opening reaction mechanism.

Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of trans-2-Piperidin-1-ylcyclopentanol, a heterocyclic compound with potential applications in pharmaceutical development. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this document outlines its expected solubility characteristics based on its chemical structure. Furthermore, it details standardized experimental protocols for the precise determination of its solubility in various solvent systems, which is a critical parameter for drug design, formulation, and bioavailability studies. This guide is intended to serve as a foundational resource for researchers initiating work with this compound.

Introduction

This compound is a substituted cyclopentanol derivative containing a basic piperidine moiety. Its chemical structure, featuring both a polar alcohol group and a tertiary amine, alongside a moderately non-polar cyclopentane ring, suggests a complex solubility profile that is highly dependent on the solvent's polarity and pH. Understanding this profile is essential for its handling, formulation, and potential therapeutic application.

Predicted Physicochemical Properties and Solubility Profile

The molecular structure of this compound allows for inferences regarding its key physicochemical properties that govern solubility.

-

pKa: The piperidine nitrogen is basic, and its pKa is expected to be in the range of typical secondary amines (around 10-11). This indicates that the compound will be significantly protonated and more water-soluble in acidic conditions.

-

logP: The presence of the cyclopentane and piperidine rings contributes to its lipophilicity, while the hydroxyl group enhances its hydrophilicity. The calculated octanol-water partition coefficient (logP) would likely fall in a range indicating moderate lipophilicity.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen can act as a hydrogen bond acceptor. This capability suggests favorable interactions with protic solvents.[1]

Based on these structural features, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: The compound is expected to be sparingly soluble in neutral water.[2] Its solubility in aqueous media is predicted to increase significantly at acidic pH due to the formation of a soluble ammonium salt.[3][4]

-

Organic Solubility: It is anticipated to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in non-polar solvents like hexane is expected to be low.

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Deionized Water (pH 7.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| 0.1 M HCl (pH 1.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | 25 | Data Not Available | Data Not Available | HPLC-Based |

| Ethanol | 25 | Data Not Available | Data Not Available | HPLC-Based |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | HPLC-Based |

| Acetonitrile | 25 | Data Not Available | Data Not Available | HPLC-Based |

| Toluene | 25 | Data Not Available | Data Not Available | Turbidity |

| Hexane | 25 | Data Not Available | Data Not Available | Turbidity |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvent systems.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Kinetic Solubility Determination (High-Throughput Method)

This method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a stock solution.

Methodology:

-

Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO.

-

In a multi-well plate, add small volumes of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for the precipitation of the compound.

-

Determine the concentration of the compound that remains in solution. This can be done by measuring the turbidity of the solution or by separating the supernatant and analyzing its concentration via HPLC-UV.

Signaling Pathways and Logical Relationships

While the specific biological targets of this compound are not detailed in the literature, its structural similarity to other pharmacologically active piperidine derivatives suggests potential interactions with various signaling pathways. The determination of its solubility is a critical first step in enabling in vitro and in vivo studies to explore such interactions.

This diagram illustrates the foundational role of the solubility profile in the progression of a compound through the early stages of drug development. An adequate solubility profile is a prerequisite for successful formulation, which in turn enables reliable in vitro and in vivo testing to determine the pharmacokinetic and pharmacodynamic properties of the compound.

Conclusion

While specific experimental data for the solubility of this compound is not currently published, its chemical structure provides a solid basis for predicting its solubility behavior. It is expected to be a compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. The experimental protocols detailed in this guide provide a clear path for researchers to quantitatively determine these crucial parameters. A thorough understanding of its solubility will be instrumental in advancing the research and development of this compound for its potential therapeutic applications.

References

Stereochemistry of trans-2-Piperidin-1-ylcyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of trans-2-Piperidin-1-ylcyclopentanol, a disubstituted cyclopentane derivative with applications in medicinal chemistry and materials science. The document details the synthesis of its stereoisomers, methods for their chiral resolution, and techniques for stereochemical characterization. Emphasis is placed on experimental protocols and the interpretation of analytical data, particularly NMR spectroscopy, to elucidate the compound's three-dimensional structure. This guide is intended to be a valuable resource for researchers engaged in the synthesis and analysis of chiral alicyclic compounds.

Introduction

This compound is a chiral amino alcohol containing two stereocenters, giving rise to a pair of enantiomers: (1R,2R)-2-(piperidin-1-yl)cyclopentan-1-ol and (1S,2S)-2-(piperidin-1-yl)cyclopentan-1-ol. The trans configuration indicates that the piperidinyl and hydroxyl substituents are on opposite sides of the cyclopentane ring. The stereochemistry of this and related compounds is of significant interest in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. A thorough understanding and control of the stereochemistry are therefore critical for the synthesis of enantiomerically pure and effective therapeutic agents.

Synthesis and Stereocontrol

The synthesis of this compound typically begins with the synthesis of the precursor, trans-2-aminocyclopentanol. The piperidine moiety is then introduced via N-alkylation.

Synthesis of Racemic trans-2-Aminocyclopentanol

A common route to racemic trans-2-aminocyclopentanol involves the epoxidation of cyclopentene followed by ring-opening with an amine source.

Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclopentanol

-

Epoxidation of Cyclopentene: Cyclopentene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) at 0°C to room temperature to yield cyclopentene oxide.

-

Aminolysis of Cyclopentene Oxide: The resulting epoxide is then subjected to ring-opening with an excess of aqueous ammonia or a protected amine equivalent. This reaction proceeds via an SN2 mechanism, resulting in the trans product.

-

Purification: The crude product is purified by distillation or column chromatography to yield racemic trans-2-aminocyclopentanol.

Synthesis of this compound

The piperidine ring is introduced by the N-alkylation of trans-2-aminocyclopentanol.

Experimental Protocol: N-Alkylation of trans-2-Aminocyclopentanol

-

Reaction Setup: Racemic trans-2-aminocyclopentanol is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A base, for instance, potassium carbonate (K2CO3), is added to the mixture.

-

Alkylation: 1,5-Dibromopentane is added dropwise to the reaction mixture at an elevated temperature (e.g., 80°C). The reaction proceeds via a double nucleophilic substitution to form the piperidine ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to give racemic this compound.

Caption: Synthetic pathway to racemic this compound.

Chiral Resolution of Stereoisomers

Since the synthesis typically yields a racemic mixture, a resolution step is necessary to isolate the individual enantiomers. Common methods include diastereomeric salt formation and enzymatic resolution.

Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Experimental Protocol: Chiral Resolution with Mandelic Acid

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent, such as ethanol. An equimolar amount of an enantiomerically pure chiral acid, for example, (R)-(-)-mandelic acid, is added.

-

Crystallization: The solution is heated to dissolve the components and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.

-

Isolation and Liberation of the Enantiomer: The crystals are collected by filtration. The free base (one enantiomer of the amino alcohol) is then liberated by treating the salt with a base, such as aqueous sodium hydroxide, followed by extraction with an organic solvent.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

Chemoenzymatic Resolution

Enzymatic resolution offers a highly selective alternative for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of an alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Racemic this compound is dissolved in an organic solvent (e.g., toluene). A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor, like vinyl acetate, are added.

-

Enzymatic Acylation: The reaction is stirred at a controlled temperature (e.g., 40°C). The lipase will selectively acylate one enantiomer, leaving the other unreacted. The progress of the reaction is monitored by techniques like chiral HPLC or GC.

-

Separation: Once approximately 50% conversion is reached, the reaction is stopped. The enzyme is filtered off. The acylated enantiomer and the unreacted enantiomer can then be separated by column chromatography.

-

Hydrolysis of the Ester: The acylated enantiomer can be deprotected by hydrolysis to yield the pure enantiomeric alcohol.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of trans-2-Piperidin-1-ylcyclopentanol

Disclaimer: As of the latest search, specific experimental ¹H and ¹³C NMR data for trans-2-Piperidin-1-ylcyclopentanol is not publicly available. The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals. It outlines the necessary structure, experimental protocols, and data presentation formats required for a thorough NMR analysis of this compound. This document serves as a framework to be populated with experimental data once it has been acquired.

Introduction

This compound is a substituted aminocyclopentanol derivative. The structural elucidation of such molecules is fundamental in various fields, including medicinal chemistry and material science, to confirm their identity, purity, and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a detailed overview of the methodologies for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, along with templates for data presentation and visualization of structural relationships.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining high-quality NMR spectra. The following is a standard procedure for the analysis of small organic molecules like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals. Purification can be achieved by methods such as column chromatography, distillation, or recrystallization.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or acetone-d₆ may be used depending on the sample's solubility.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.

2. NMR Data Acquisition:

-

Instrumentation: NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz) for better signal dispersion.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: A spectral width of about 200-220 ppm is generally used for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

-

Data Presentation: Quantitative NMR Data Summary

The acquired NMR data should be processed (Fourier transformation, phase correction, and baseline correction) and presented in a clear, tabular format.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| e.g., 3.85 | e.g., dt | e.g., 8.2, 4.1 | e.g., 1H | e.g., H-1 |

| ... | ... | ... | ... | ... |

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, br = broad.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| e.g., 75.4 | e.g., C-1 |

| ... | ... |

Mandatory Visualizations

Visual diagrams are essential for representing the molecular structure and the relationships between different nuclei as determined by NMR.

Caption: Molecular structure of this compound.

Caption: Hypothetical COSY and key HMBC correlations for the molecule.

Analysis and Interpretation

Once the ¹H and ¹³C NMR spectra are obtained, a detailed analysis is performed to assign each signal to a specific proton and carbon atom in the molecule.

-

¹H NMR Spectrum Analysis:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons attached to carbons bearing electronegative atoms (like oxygen or nitrogen) will be deshielded and appear at a higher chemical shift (downfield).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity and Coupling Constants (J): The splitting pattern of a signal reveals the number of adjacent, non-equivalent protons. The magnitude of the coupling constant (in Hz) provides information about the dihedral angle between coupled protons, which is crucial for determining the trans stereochemistry of the substituents on the cyclopentane ring. For a trans relationship between H-1 and H-2, a small coupling constant would be expected.

-

-

¹³C NMR Spectrum Analysis:

-

Chemical Shift (δ): The chemical shift of each carbon signal provides information about its hybridization and electronic environment. Carbons bonded to heteroatoms will be downfield.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which aids in the assignment of carbon signals.

-

-

2D NMR Spectra Analysis:

-

COSY: Cross-peaks in the COSY spectrum confirm which protons are spin-coupled to each other, helping to trace out the proton connectivity within the cyclopentanol and piperidine rings.

-

HSQC: This spectrum directly correlates each proton signal with the carbon signal to which it is attached, allowing for the straightforward assignment of protonated carbons.

-

HMBC: Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the piperidine and cyclopentanol rings (e.g., a correlation between H-2 of the cyclopentanol ring and the carbons of the piperidine ring).

-

Conclusion

The comprehensive analysis of ¹H, ¹³C, and 2D NMR spectra allows for the unambiguous structural elucidation of this compound. The combination of chemical shifts, coupling constants, and correlation data confirms the connectivity of the atoms and the relative stereochemistry of the substituents. This technical guide provides the necessary framework for conducting and reporting such an analysis, ensuring data integrity and facilitating scientific communication.

Methodological & Application

Application Notes and Protocols for Amino Alcohol-Based Catalyst Ligands

A-Note on trans-2-Piperidin-1-ylcyclopentanol

Extensive searches for the specific catalytic applications of this compound did not yield detailed experimental data or protocols. Therefore, the following application notes are based on the broader class of chiral amino alcohol and piperidine-based ligands, which are structurally related and widely used in asymmetric catalysis. These compounds are instrumental in the synthesis of chiral molecules, a critical process in drug development and materials science.

Introduction to Chiral Amino Alcohol Ligands

Chiral 1,2-amino alcohols are privileged scaffolds that have significant applications as both drug candidates and chiral ligands in asymmetric synthesis.[1] Their utility stems from their ability to form stable complexes with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. This class of ligands is particularly effective in various catalytic asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

One of the most well-established applications of chiral amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction provides a reliable method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. Piperidine-based β-amino alcohols, in particular, have been successfully employed to catalyze the enantioselective addition of diethylzinc to aldehydes, achieving high levels of asymmetric induction.[2]

Key Applications and Performance Data

While specific data for this compound is unavailable, the performance of analogous piperidine-based amino alcohol ligands in the enantioselective addition of diethylzinc to various aldehydes is summarized below. This data is representative of the potential efficacy of this class of ligands.

| Ligand Structure (Analogous) | Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Piperidine-based β-amino alcohol | Benzaldehyde | 1-Phenyl-1-propanol | High | up to 98% | [2] |

| Pyrrolidinyl alcohol | Various enones | Epoxy ketones | High | up to 97% | [2] |

| Chiral β-amino alcohol | Benzaldehyde | (S)-1-Phenyl-1-propanol | ~99% | 95% | [3] |

| Squaric acid amides with chiral aminoalcohols | α-chloroacetophenone | Chiral secondary alcohol | - | up to 94% | [4] |

Experimental Protocols

The following is a generalized protocol for the enantioselective addition of diethylzinc to an aldehyde, a common application for chiral amino alcohol ligands. This protocol is based on established methodologies for similar ligands and should be optimized for specific substrates and ligands.[2][3]

Materials:

-

Chiral amino alcohol ligand (e.g., a piperidine-based amino alcohol)

-

Anhydrous toluene

-

Diethylzinc (solution in hexanes)

-

Aldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

Catalyst Preparation:

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol ligand (0.05 - 0.1 mmol) in anhydrous toluene (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 mmol) to the ligand solution.

-

Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst complex.

-

-

Reaction:

-

To the pre-formed catalyst solution, add the aldehyde (1.0 mmol) dropwise at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

The reaction time can vary from a few hours to 24 hours depending on the substrate.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

-

-

Analysis:

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Workflow and Methodological Diagrams

The following diagrams illustrate the general workflow for the synthesis and application of chiral amino alcohol ligands in asymmetric catalysis.

Caption: General workflow for the synthesis and application of chiral amino alcohol ligands.

Caption: Step-by-step experimental workflow for a typical asymmetric alkylation reaction.

References

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments [mdpi.com]

Application Notes and Protocols for trans-2-Piperidin-1-ylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis and potential applications of trans-2-Piperidin-1-ylcyclopentanol, a novel piperidine-containing cyclopentanol derivative. While specific biological data for this compound is not extensively available in public literature, this guide offers a comprehensive workflow for its synthesis, purification, and characterization based on established chemical principles for analogous structures. Furthermore, potential pharmacological applications and suggested screening protocols are outlined, drawing from the broad bioactivity profile of piperidine derivatives. The protocols are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals with a wide range of biological activities, including but not limited to CNS disorders, cancer, and infectious diseases.[1][2][3] The conformational flexibility and basic nitrogen atom of the piperidine ring allow for favorable interactions with various biological targets. The trans-2-aminocyclopentanol backbone is also a valuable chiral building block in asymmetric synthesis.[4][5][6] The combination of these two moieties in this compound suggests the potential for novel pharmacological properties. This document outlines a detailed protocol for the synthesis of this compound and proposes avenues for investigating its biological significance.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward N-alkylation of trans-2-aminocyclopentanol with 1,5-dibromopentane. This method is a common and effective way to form the piperidine ring.

Materials and Equipment

| Material | Grade | Supplier |

| trans-2-Aminocyclopentanol | Reagent | Commercially Available |

| 1,5-Dibromopentane | Reagent | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Reagent | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house |

| Brine | Saturated NaCl(aq) | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available |

| Rotary Evaporator | --- | Standard Laboratory Equipment |

| Magnetic Stirrer with Hotplate | --- | Standard Laboratory Equipment |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available |

| Column Chromatography Supplies | Silica Gel | Standard Laboratory Equipment |

| NMR Spectrometer | ≥400 MHz | --- |

| Mass Spectrometer | --- | --- |

Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2-aminocyclopentanol (1.0 g, 9.89 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (4.10 g, 29.67 mmol) and anhydrous acetonitrile (100 mL).

-

Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Add 1,5-dibromopentane (1.20 mL, 9.89 mmol) dropwise to the stirring suspension.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane and methanol to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Activities and Screening Protocols

While no specific biological data for this compound is currently available, the piperidine moiety is associated with a wide range of pharmacological activities.[3][7] Based on this, the following potential applications and corresponding screening protocols are proposed.

Potential Therapeutic Areas

-

Antimicrobial Activity: Piperidine derivatives have shown varying degrees of antibacterial and antifungal activities.[7]

-

Antioxidant Activity: Some piperidine compounds exhibit antioxidant properties.[7]

-

Central Nervous System (CNS) Activity: The piperidine scaffold is present in numerous CNS-active drugs, suggesting potential for activity as antipsychotics, analgesics, or antidepressants.[3]

-

Adrenergic Receptor Modulation: Structurally related piperidine derivatives have been shown to act as selective antagonists for adrenergic receptors.[8]

Suggested In Vitro Screening Assays

| Target/Activity | Assay Type | Description |

| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) Assay | Determine the lowest concentration of the compound that inhibits the visible growth of various bacterial strains (e.g., E. coli, S. aureus). |

| Antifungal Activity | Broth Microdilution Assay | Assess the efficacy of the compound against fungal species (e.g., C. albicans, A. niger). |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Measure the ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, indicating its antioxidant potential. |

| CNS Receptor Binding | Radioligand Binding Assays | Evaluate the affinity of the compound for various CNS receptors, such as dopamine, serotonin, and opioid receptors. |

| Adrenergic Receptor Binding | Competitive Binding Assays | Determine the binding affinity (Ki) of the compound for α₁ₐ, α₁ₑ, and α₁ₑ adrenergic receptor subtypes. |

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Proposed workflow for biological screening.

Conclusion

This document provides a comprehensive guide for the synthesis and preliminary biological evaluation of this compound. The provided protocols are based on well-established chemical methodologies and offer a solid starting point for researchers interested in exploring the therapeutic potential of this novel compound. The suggested screening cascade allows for a broad assessment of its pharmacological profile, potentially uncovering new avenues for drug discovery and development. As with any experimental work, appropriate safety precautions should be taken, and all characterization data should be carefully analyzed to ensure the identity and purity of the synthesized compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academicjournals.org [academicjournals.org]

- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for trans-2-(Piperidin-1-yl)cyclopentanol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound trans-2-(Piperidin-1-yl)cyclopentanol is a novel chemical entity for which specific experimental data is not available in the current scientific literature. This document provides a comprehensive overview of the potential applications, synthetic protocols, and biological evaluation strategies for this molecule based on the well-established roles of its constituent chemical moieties—the piperidine ring and the cyclopentanol scaffold—in medicinal chemistry. The provided data and protocols are hypothetical and intended to serve as a guide for the rational design and investigation of this and similar molecules.

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structural motif due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease.[3][4] The versatility of the piperidine ring stems from its ability to serve as a key pharmacophore, a rigid scaffold for orienting functional groups, and a means to modulate physicochemical properties such as basicity and lipophilicity.[5][6]

The cyclopentanol moiety, while less ubiquitous than piperidine, offers a three-dimensional scaffold that can be used to explore chemical space and introduce specific stereochemical features, which are critical for target binding and selectivity. The combination of the basic piperidine nitrogen with the hydroxyl group and the stereochemistry of the cyclopentane ring in trans-2-(Piperidin-1-yl)cyclopentanol presents a unique structural framework with potential for diverse pharmacological activities.

This document outlines the potential therapeutic applications of trans-2-(Piperidin-1-yl)cyclopentanol, provides a detailed hypothetical protocol for its synthesis, and describes methods for its biological evaluation.

Hypothetical Therapeutic Applications

Based on the vast precedent of piperidine-containing drugs, trans-2-(Piperidin-1-yl)cyclopentanol and its derivatives could be investigated for a range of therapeutic applications, primarily targeting the central nervous system (CNS) and receptors involved in pain modulation. The basic nitrogen of the piperidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

Potential Target Classes:

-

Opioid Receptors: The piperidine moiety is a core component of potent analgesics like fentanyl and meperidine. The specific stereochemistry of the cyclopentanol ring could offer novel interactions within the opioid receptor binding pocket, potentially leading to agonists or antagonists with unique selectivity profiles.

-

Sigma Receptors: Many piperidine-containing compounds exhibit high affinity for sigma receptors, which are implicated in a variety of neurological disorders.

-

Dopamine and Serotonin Receptors: The piperidine ring is present in numerous antipsychotic and antidepressant medications that target dopaminergic and serotonergic pathways.

-

Muscarinic Acetylcholine Receptors: The 1,2-aminoalcohol motif is a known pharmacophore for muscarinic receptor ligands, suggesting potential applications in cognitive disorders.

Data Presentation

The following tables present hypothetical quantitative data that could be generated during a preclinical drug discovery campaign for trans-2-(Piperidin-1-yl)cyclopentanol (herein referred to as PCP-T-001 ) and its analogs.

Table 1: In Vitro Receptor Binding Affinity

| Compound ID | Target Receptor | Ki (nM) | Assay Type |

| PCP-T-001 | μ-Opioid Receptor | 25.3 | Radioligand Competition |

| PCP-T-001 | δ-Opioid Receptor | 150.8 | Radioligand Competition |

| PCP-T-001 | κ-Opioid Receptor | 320.1 | Radioligand Competition |

| PCP-T-001 | Sigma-1 Receptor | 12.5 | Radioligand Competition |

| PCP-T-001 | Dopamine D2 Receptor | > 1000 | Radioligand Competition |

| PCP-T-001 | Serotonin 5-HT2A Receptor | 850.6 | Radioligand Competition |

Table 2: In Vitro Functional Activity

| Compound ID | Target Receptor | EC50 (nM) | Intrinsic Activity (%) | Assay Type |

| PCP-T-001 | μ-Opioid Receptor | 75.2 | 85 (Agonist) | [35S]GTPγS Binding |

| PCP-T-001 | Sigma-1 Receptor | 45.1 | 95 (Agonist) | Calcium Mobilization |

Table 3: In Vitro ADME Properties

| Compound ID | Caco-2 Permeability (Papp, 10-6 cm/s) | Human Liver Microsomal Stability (t1/2, min) | Plasma Protein Binding (%) |

| PCP-T-001 | 5.8 | 45 | 88 |

Experimental Protocols

Protocol 1: Synthesis of trans-2-(Piperidin-1-yl)cyclopentanol

This protocol describes a hypothetical multi-step synthesis starting from cyclopentene oxide.

Materials:

-

Cyclopentene oxide

-

Piperidine

-

Lithium perchlorate (LiClO4)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Epoxide Ring Opening:

-

To a solution of cyclopentene oxide (1.0 eq) in anhydrous acetonitrile, add lithium perchlorate (0.1 eq).

-

To this mixture, add piperidine (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trans-2-(Piperidin-1-yl)cyclopentanol.

-

-

Characterization:

-

Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: μ-Opioid Receptor Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of the synthesized compound for the μ-opioid receptor.

Materials:

-

HEK293 cell membranes expressing the human μ-opioid receptor

-

[3H]-DAMGO (specific μ-opioid receptor radioligand)

-

Naloxone (positive control)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Test compound (trans-2-(Piperidin-1-yl)cyclopentanol)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of 10 µM Naloxone for non-specific binding wells, and 50 µL of the diluted test compound for competition wells.

-

Add 50 µL of [3H]-DAMGO (final concentration ~1 nM) to all wells.

-

Add 100 µL of the cell membrane preparation (10-20 µg protein per well) to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at 25 °C for 60 minutes with gentle shaking.

-

-

Termination and Filtration:

-

Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Caption: Synthetic workflow for trans-2-(Piperidin-1-yl)cyclopentanol.

Caption: Hypothetical GPCR signaling pathway for an agonist compound.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 6. blumberginstitute.org [blumberginstitute.org]

Application Notes and Protocols for trans-2-Piperidin-1-ylcyclopentanol in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to trans-2-Piperidin-1-ylcyclopentanol in Organocatalysis

This compound belongs to the class of chiral 1,2-amino alcohols, which are privileged scaffolds in asymmetric catalysis. The combination of a secondary amine (piperidine) and a hydroxyl group on a chiral cyclopentyl backbone suggests its potential to act as a bifunctional catalyst. The piperidine moiety can engage in enamine or iminium ion formation, while the hydroxyl group can participate in hydrogen bonding to activate the electrophile and control the stereochemical outcome of the reaction.

Based on analogies with similar catalysts, this compound is expected to be effective in a variety of organocatalytic reactions, including:

-

Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone.

-

Asymmetric Michael Additions: Facilitating the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

-

Asymmetric Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone.

The trans stereochemistry of the piperidinyl and hydroxyl groups is crucial for creating a well-defined chiral environment around the catalytic site, which is essential for achieving high enantioselectivity.

Proposed Catalytic Cycles

The catalytic activity of this compound is predicated on its ability to form key intermediates that activate the substrates and control the stereochemistry of the reaction. Two primary catalytic cycles are proposed:

Enamine Catalysis for Aldol and Michael Reactions

In reactions where a ketone or aldehyde acts as the nucleophile, the piperidine moiety of the catalyst can react to form a nucleophilic enamine intermediate. The hydroxyl group can then orient the electrophile through hydrogen bonding, leading to a highly organized, stereochemically biased transition state.

Caption: Proposed enamine catalytic cycle for aldol and Michael reactions.

Iminium Ion Catalysis for Michael Additions

For reactions involving α,β-unsaturated aldehydes or ketones as electrophiles, the catalyst can form a chiral iminium ion. This lowers the LUMO of the electrophile, enhancing its reactivity towards nucleophilic attack.

Application Notes and Protocols for the Synthesis of Derivatives from trans-2-(Piperidin-1-yl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ester, ether, and carbamate derivatives from trans-2-(piperidin-1-yl)cyclopentanol. This foundational molecule, containing a piperidine ring and a cyclopentanol moiety, offers a versatile scaffold for the development of novel compounds with potential therapeutic applications. The piperidine heterocycle is a common feature in many pharmaceuticals, known to interact with various biological targets.[1][2][3] Functionalization of the hydroxyl group of trans-2-(piperidin-1-yl)cyclopentanol allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Potential Applications in Drug Discovery

Derivatives of piperidine are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] The strategic modification of the trans-2-(piperidin-1-yl)cyclopentanol core can lead to new chemical entities with tailored biological activities. Potential therapeutic areas for these novel derivatives include, but are not limited to:

-

Neurodegenerative Diseases: Targeting G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

-

Oncology: Development of kinase inhibitors or modulators of cell signaling pathways.

-

Infectious Diseases: Creation of novel antibacterial or antiviral agents.

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis and exploration of a diverse chemical library based on the trans-2-(piperidin-1-yl)cyclopentanol scaffold.

Synthesis of Ester Derivatives

Esterification of the secondary alcohol in trans-2-(piperidin-1-yl)cyclopentanol can be achieved through various methods. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method suitable for a wide range of carboxylic acids.

Experimental Protocol: Steglich Esterification

This protocol describes the synthesis of an ester derivative from trans-2-(piperidin-1-yl)cyclopentanol and a generic carboxylic acid (R-COOH).

Materials:

-

trans-2-(Piperidin-1-yl)cyclopentanol

-

Carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-2-(piperidin-1-yl)cyclopentanol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-